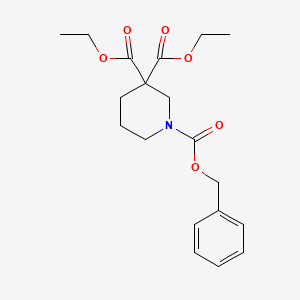

Diethyl 1-Cbz-piperidine-3,3-dicarboxylate

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Among these, the piperidine (B6355638) ring, a six-membered saturated heterocycle containing one nitrogen atom, is of paramount importance. The piperidine scaffold is a common feature in many biologically active compounds, including analgesics, antipsychotics, and antihistamines.

The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Diethyl 1-Cbz-piperidine-3,3-dicarboxylate is a prime example of a highly functionalized piperidine derivative designed for synthetic utility. The carboxybenzyl (Cbz) protecting group on the nitrogen atom offers stability under a range of reaction conditions while allowing for facile deprotection. The geminal diethyl dicarboxylate groups at the 3-position provide multiple reactive sites for further molecular elaboration.

Significance as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The Cbz group can be selectively removed via catalytic hydrogenation, providing access to the secondary amine for subsequent functionalization. The two ester groups can undergo a variety of transformations, including hydrolysis, reduction, amidation, and alkylation of the enolate.

This versatility allows for the diastereoselective and enantioselective introduction of substituents at the 3-position, leading to a wide range of chiral piperidine derivatives. These derivatives are valuable precursors for the synthesis of complex natural products and novel drug candidates. The ability to control the stereochemistry at the 3-position is particularly crucial for optimizing interactions with biological targets.

Table 1: Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| N-Deprotection | H₂, Pd/C | Secondary amine |

| Ester Hydrolysis | LiOH, H₂O/THF | Dicarboxylic acid |

| Ester Reduction | LiAlH₄, THF | Diol |

| Amidation | RNH₂, heat | Diamide |

| Alkylation | NaH, RX | 3-Alkyl-3-carbethoxypiperidine |

Historical Perspective on its Emergence in Synthetic Methodologies

The development of synthetic routes to piperidine derivatives has a rich history, with early methods often relying on the reduction of pyridine (B92270) precursors. The catalytic hydrogenation of substituted pyridines has been a cornerstone in accessing the piperidine core. nih.gov Over the years, more sophisticated methods have been developed to control the regioselectivity and stereoselectivity of these transformations.

The synthesis of 3,3-disubstituted piperidines, such as the dicarboxylate scaffold, has been a more recent focus. Early approaches often involved multi-step sequences with limited control over stereochemistry. The advent of modern synthetic methodologies, including transition metal-catalyzed cyclizations and the use of chiral auxiliaries, has enabled more efficient and stereocontrolled access to these valuable building blocks. The introduction of the Cbz protecting group was a significant advancement, providing a robust yet readily cleavable means of protecting the piperidine nitrogen during multi-step synthetic sequences. This has allowed for the incorporation of the piperidine-3,3-dicarboxylate moiety into complex synthetic strategies, solidifying its role as a key intermediate in modern organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25NO6 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

1-O-benzyl 3-O,3-O'-diethyl piperidine-1,3,3-tricarboxylate |

InChI |

InChI=1S/C19H25NO6/c1-3-24-16(21)19(17(22)25-4-2)11-8-12-20(14-19)18(23)26-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 |

InChI Key |

OQAHFXFKRVLACO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Retrosynthetic Analysis of Diethyl 1 Cbz Piperidine 3,3 Dicarboxylate

Disconnection Strategies Employed in its Design

The retrosynthetic analysis of Diethyl 1-Cbz-piperidine-3,3-dicarboxylate suggests several logical disconnection points, primarily centered around the formation of the piperidine (B6355638) ring and the installation of its functional groups.

A primary disconnection strategy involves breaking the C-N bond of the carbamate. This is a common and reliable disconnection, as the formation of a Cbz-protected amine is a well-established transformation. This leads to piperidine-3,3-dicarboxylic acid diethyl ester and a source for the Cbz group, such as benzyl chloroformate.

Further disconnection of the piperidine ring itself presents two main strategies for forming the heterocyclic core with the gem-dicarboxylate moiety:

Strategy A: Double Michael Addition. This approach involves disconnecting two C-N bonds and two C-C bonds. The key intermediate envisioned is diethyl malonate, which would act as a nucleophile in a double Michael addition to a suitable nitrogen-containing Michael acceptor. This strategy is attractive as it constructs the key C3-C4 and C2-N bonds in a convergent manner.

Strategy B: Intramolecular Cyclization (Dieckmann Condensation variant). This strategy involves disconnecting one C-N and one C-C bond of the ring. A plausible approach would be an intramolecular reaction of a linear precursor. For instance, a Dieckmann-type condensation of a suitably substituted amino-di-ester could form the piperidine ring. However, the classic Dieckmann condensation forms a β-keto ester, which would require further modification. A more direct approach would be an intramolecular double alkylation of a protected amine with a suitable di-electrophile.

Precursor Identification and Availability

Based on the disconnection strategies, several key precursors can be identified. The commercial availability of these precursors is a crucial factor in designing an efficient and cost-effective synthesis.

| Precursor Name | Chemical Structure | Role in Synthesis | Commercial Availability |

| Diethyl Malonate | CH₂(COOEt)₂ | Source of the C3 carbon and the two carboxylate groups. | Readily available |

| Benzyl Chloroformate | Cbz-Cl | Source of the N-Cbz protecting group. | Readily available |

| 1,3-Dihalopropane | Br-(CH₂)₃-Br | A potential di-electrophile for the intramolecular cyclization strategy. | Readily available |

| Formaldehyde/Paraformaldehyde | CH₂O / (CH₂O)n | A potential C1 synthon for a Mannich-type reaction in conjunction with a primary amine and diethyl malonate. | Readily available |

| Benzylamine | BnNH₂ | A potential nitrogen source that can be debenzylated after ring formation. | Readily available |

The straightforward availability of these simple precursors makes the synthesis of this compound theoretically feasible through multiple routes.

Theoretical Considerations for Synthetic Pathway Design

The design of a viable synthetic pathway requires careful consideration of several theoretical aspects to maximize yield and minimize side reactions.

Control of Reactivity and Side Reactions:

In the double Michael addition approach, controlling the reactivity of the intermediates is paramount. The reaction of a primary amine with two equivalents of an acrylate-type reagent, followed by cyclization, is a common method for synthesizing 4-piperidones, but adapting this for a 3,3-dicarboxylate requires a different strategy. A potential pathway could involve the reaction of benzylamine with two equivalents of formaldehyde and one equivalent of diethyl malonate in a tandem Mannich-Michael reaction. However, careful control of stoichiometry and reaction conditions would be necessary to avoid polymerization and other side reactions.

Influence of the N-Cbz Protecting Group:

The timing of the introduction of the Cbz group is a key consideration. Protecting the nitrogen of a precursor amine before cyclization can influence the reaction's outcome. The electron-withdrawing nature of the Cbz group reduces the nucleophilicity of the nitrogen atom. This can be advantageous in preventing over-alkylation but may hinder its participation in certain cyclization reactions. Alternatively, the Cbz group can be introduced after the formation of the piperidine ring. This would require a precursor with an unprotected or differently protected nitrogen, which might need to be compatible with the ring-forming conditions.

Steric Hindrance and Ring Conformation:

The formation of the gem-disubstituted C3 center introduces significant steric strain. This steric hindrance can affect the rate and feasibility of the cyclization step. The choice of base and solvent can play a crucial role in overcoming this steric barrier. For instance, in an intramolecular alkylation, a strong, non-nucleophilic base would be required to deprotonate the malonate ester without competing in the reaction. The final six-membered ring will adopt a chair conformation, and the bulky diethyl dicarboxylate group will have a significant impact on the conformational energetics.

Thermodynamic vs. Kinetic Control:

In cyclization reactions, the possibility of forming different ring sizes or isomers often exists. The reaction conditions can be tuned to favor either the kinetically or thermodynamically controlled product. For the synthesis of the six-membered piperidine ring, conditions that allow for equilibration and favor the more stable thermodynamic product are generally preferred. This often involves higher temperatures and longer reaction times. Careful selection of the linker length in the acyclic precursor is critical to favor 6-membered ring formation over other possibilities.

Synthetic Methodologies for Diethyl 1 Cbz Piperidine 3,3 Dicarboxylate

Classical Approaches to Piperidine (B6355638) Ring Formation

Traditional methods for constructing the piperidine ring often rely on robust and well-established chemical transformations. These approaches prioritize the formation of the heterocyclic core, with stereochemical control being a secondary consideration or addressed in subsequent steps.

Cyclization Reactions

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. For Diethyl 1-Cbz-piperidine-3,3-dicarboxylate, a common strategy involves the formation of the six-membered ring through the reaction of a linear precursor containing appropriately placed electrophilic and nucleophilic centers.

A prevalent method is the double alkylation of a suitable amine with a dielectrophile. For instance, the reaction of benzyl carbamate with diethyl bis(2-bromoethyl)malonate can be used to construct the piperidine ring. The nitrogen atom of the benzyl carbamate acts as the nucleophile, displacing the two bromide leaving groups in an intramolecular fashion to form the desired heterocyclic system.

Another classical cyclization approach is the Dieckmann condensation. While not directly forming the 3,3-dicarboxylate, a related precursor, diethyl 1-Cbz-4-oxopiperidine-3-carboxylate, can be synthesized via Dieckmann cyclization of a linear diester-amine. Subsequent manipulation of the functional groups would be required to arrive at the target compound. The intramolecular cyclization of alkene-containing substrates, such as through aza-Michael reactions or other electrophilic cyclizations, also provides a pathway to the piperidine core structure. mdpi.com

| Starting Materials | Reaction Type | Key Reagents | Notes |

| Diethyl malonate, 1,2-dibromoethane | Double alkylation | Sodium ethoxide | Forms diethyl cyclopropane-1,1-dicarboxylate, a precursor which can be further functionalized. orgsyn.org |

| N-Cbz protected amino acid derivative with a pendant alkene | Intramolecular aza-Heck cyclization | Palladium catalyst, chiral ligand | Can provide enantioselective control over ring formation. mdpi.com |

| Linear diene with an amine precursor | Hydride transfer/cyclization cascade | Chiral magnesium biphosphate | Forms bicyclic systems but demonstrates a powerful cyclization strategy applicable to piperidines. nih.gov |

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step by combining three or more reactants. For the synthesis of highly substituted piperidines, MCRs can rapidly build molecular complexity. ajchem-a.comscispace.com While specific literature detailing a one-pot MCR for the direct synthesis of this compound is not prevalent, analogous strategies for similar piperidine structures are well-documented.

For example, a one-pot synthesis of substituted piperidines can be achieved through the condensation of a nitroalkene, an amine, and an enone. nih.gov Organocatalytic MCRs involving α,β-unsaturated aldehydes, β-dicarbonyl compounds, and a functionalized amine can lead to the formation of polyhydropyridines, which can be further elaborated to the desired piperidine. scispace.com These methods highlight the potential for convergent synthesis, where the piperidine ring is assembled from simple, readily available starting materials in a highly atom-economical fashion.

Advanced and Stereoselective Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the control of stereochemistry. The development of asymmetric and stereoselective methods allows for the preparation of enantiomerically pure or enriched compounds, which is crucial for pharmaceutical applications.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to introduce chirality into a molecule, leading to the formation of a specific enantiomer. For this compound, which is achiral, the principles of asymmetric synthesis are applied to create chiral derivatives or to synthesize it from chiral precursors where stereocontrol is paramount.

One established strategy involves the use of chiral auxiliaries. For instance, phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral building blocks for the enantioselective synthesis of piperidine-containing compounds. researchgate.netnih.govfigshare.com Through stereocontrolled alkylation of the lactam enolate, substituents can be introduced with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched piperidine derivative.

Enantioselective Catalysis in its Preparation

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. The hydrogenation of substituted pyridines using a chiral catalyst is a powerful method for producing optically active piperidines. nih.gov For example, a substituted pyridine (B92270) precursor could be asymmetrically hydrogenated to set the stereochemistry of the piperidine ring before the introduction of the 3,3-dicarboxylate functionality.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocycles. scispace.com Chiral amines, such as proline and its derivatives, can catalyze aldol or Michael reactions to form key intermediates for piperidine synthesis with high enantioselectivity. nih.gov

| Catalyst Type | Reaction | Substrate Example | Key Features |

| Chiral Palladium Complex | Aza-Heck Cyclization | Alkenylcarbamates | Redox-neutral conditions, high enantioselectivity with chiral P-O ligands. mdpi.com |

| Chiral Organocatalyst (e.g., diphenylprolinol ether) | Michael Addition/Cyclization | α,β-unsaturated aldehydes, malonates, amines | Forms highly functionalized tetrahydropyridines with excellent enantioselectivity. doi.org |

| Chiral Rhodium or Iridium Complex | Asymmetric Hydrogenation | Substituted Pyridines | Sets the stereochemistry of the piperidine ring early in the synthesis. nih.gov |

Diastereoselective Control in Synthesis

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. While this compound itself does not have stereocenters, many of its synthetic precursors and derivatives do.

Diastereoselective control can be achieved through various means, including substrate control, where the existing stereochemistry of the starting material dictates the stereochemical outcome of a reaction. For example, the reduction of a chiral ketone on a piperidine precursor often proceeds with high diastereoselectivity due to steric hindrance from existing substituents.

Furthermore, catalyst-controlled diastereoselective reactions are common. For instance, iridium-catalyzed cycloadditions of imines can produce C-substituted piperazines with excellent diastereoselective control. nih.gov Similar strategies can be envisioned for the synthesis of substituted piperidines. The diastereoselective preparation of polysubstituted N-hydroxypiperidines via intramolecular reductive cyclization also highlights methods for controlling relative stereochemistry. ajchem-a.com

Protective Group Strategies in the Synthesis of this compound

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule.

Rationale for Carboxybenzyl (Cbz) Protection

The Carboxybenzyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, particularly in peptide chemistry and the synthesis of nitrogen-containing heterocycles nih.govacs.orgrsc.org. Its utility in the synthesis of this compound stems from several key advantages:

Stability: The Cbz group is robust and stable under a variety of reaction conditions, including both acidic and basic environments nih.govbohrium.com. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Selective Removal: The Cbz group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis acs.orggreentech.fr. This method involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) and is highly effective, often proceeding at neutral pH acs.org. This selective deprotection is a significant advantage as it leaves other potentially sensitive functional groups within the molecule intact nih.gov.

Orthogonality: The Cbz group is orthogonal to other common amine protecting groups such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups nih.govbohrium.com. This orthogonality is crucial in complex syntheses where multiple protecting groups are used, as each can be removed independently without affecting the others. For instance, the Boc group is removed with acid, while the Fmoc group is removed with a base acs.orggreentech.fr.

Crystallinity: The introduction of a Cbz group can often enhance the crystallinity of the protected compound, which can facilitate purification through crystallization rsc.org.

Introduction and Removal of the Cbz Group

The introduction and removal of the Cbz group are well-established and reliable chemical transformations.

Introduction: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as a carbonate base or an organic base nih.gov. The base is necessary to neutralize the hydrochloric acid that is generated during the reaction. Other reagents, such as benzyloxycarbonyl N-succinimide (Cbz-OSu), can also be used for the introduction of the Cbz group nih.govajchem-a.com.

Removal: The most common and mildest method for the removal of the Cbz group is catalytic hydrogenolysis acs.orggreentech.fr. This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) acs.org. The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed. Other methods for Cbz deprotection exist, including the use of strong acids like HBr in acetic acid, but these conditions are harsher and less selective rsc.org. In some specific cases, other reagents like low-carbon alcohols have been shown to be effective for the removal of the Cbz group from certain heterocyclic compounds missouri.edu.

Green Chemistry Principles in Synthetic Pathways for this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and other fine chemicals is of increasing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product unibo.it. Addition reactions, for example, have a 100% atom economy as all the atoms of the reactants are incorporated into the final product scranton.edu. In the context of the synthesis of this compound, maximizing atom economy would involve choosing synthetic routes that are primarily addition and cycloaddition reactions, while minimizing substitution and elimination reactions which generate stoichiometric byproducts.

To provide a more holistic view of the efficiency of a synthetic process, other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are often used acs.orgbuecher.decareerchem.com. RME is the ratio of the mass of the final product to the total mass of all reactants used in the reaction, while PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product acs.org. A lower PMI indicates a greener process. Solvents are a major contributor to the PMI, so their reduction and recycling are crucial for improving the sustainability of a synthesis careerchem.com.

Table 1: Comparison of Green Chemistry Metrics

| Metric | Description | Ideal Value | Focus |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Efficiency of atom incorporation |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | 100% | Overall reaction efficiency including yield and stoichiometry |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Overall process efficiency including solvents and workup |

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of piperidine derivatives and in processes involving Cbz-protection, research has explored the use of greener solvents. For instance, performing the Cbz protection of amines in water has been shown to be an effective and environmentally friendly method researchgate.net. The use of water as a solvent in catalytic processes for piperidine synthesis has also been reported as a way to prevent racemization of enantiopure substrates nih.gov. Minimizing the total volume of solvent used and implementing solvent recycling are also key strategies for reducing the PMI of a synthesis careerchem.com.

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. In the synthesis of piperidine derivatives, significant advances have been made in developing more sustainable catalytic systems.

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as metals supported on a solid phase (e.g., Pd/C for Cbz deprotection), is advantageous as they can be easily separated from the reaction mixture and recycled nih.gov.

Biocatalysis: Enzyme-catalyzed reactions offer a highly selective and environmentally friendly alternative to traditional chemical methods. Multi-enzyme cascades have been successfully used for the synthesis of N-Cbz-protected aminopiperidines from bio-renewable amino acids under ambient conditions rsc.orgrsc.orgnih.gov.

Non-Toxic Metal Catalysts: There is a growing interest in replacing toxic heavy metal catalysts with more abundant and less toxic metals. For example, iron(II) sulfate has been used as an inexpensive and environmentally friendly catalyst for the synthesis of Cbz-protected amines missouri.eduorganic-chemistry.org. Cobalt-catalyzed reactions have also been developed for the synthesis of amides with 100% atom economy under mild conditions acs.org.

The development and implementation of these green chemistry principles are essential for the sustainable production of this compound and other important chemical compounds.

Reactivity and Chemical Transformations of Diethyl 1 Cbz Piperidine 3,3 Dicarboxylate

Reactivity of the Piperidine (B6355638) Nitrogen

The reactivity of the nitrogen atom within the piperidine ring is dominated by the presence of the Cbz group. This carbamate functionality effectively protects the nitrogen, rendering it non-basic and non-nucleophilic under many conditions. Consequently, reactions involving this atom typically begin with a deprotection step to liberate the secondary amine.

The most common method for Cbz cleavage is hydrogenolysis. total-synthesis.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net The process is clean and efficient, yielding the deprotected piperidine, toluene, and carbon dioxide as byproducts. total-synthesis.com Transfer hydrogenation, using alternative hydrogen donors, can also be employed. total-synthesis.com

Acid-mediated deprotection offers a metal-free alternative. tdcommons.org Reagents such as hydrogen bromide in acetic acid, or hydrochloric acid in various organic solvents, can effectively cleave the Cbz group. tdcommons.org These methods are often advantageous on a larger scale as they avoid the costs and safety concerns associated with hydrogen gas and heavy metal catalysts. tdcommons.org Other acidic protocols, such as using aluminum chloride (AlCl₃) in a fluorinated solvent, have also been developed and show good functional group tolerance. organic-chemistry.org More recently, methods using low-carbon alcohols like methanol or ethanol have been shown to be effective for deprotecting certain N-Cbz heterocyclic compounds. eurekaselect.com

| Deprotection Method | Typical Reagents | Byproducts | Key Advantages |

| Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ | Mild conditions, high yield. total-synthesis.comresearchgate.net |

| Acid-Mediated | HBr/AcOH, HCl, IPA·HCl | Benzyl bromide, CO₂ | Metal-free, scalable, cost-effective. tdcommons.org |

| Lewis Acid | AlCl₃, HFIP | - | Tolerates other reducible groups. organic-chemistry.org |

| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | - | Useful for substrates with sensitive functionalities. organic-chemistry.org |

The product of these deprotection reactions is Diethyl piperidine-3,3-dicarboxylate.

The Cbz group on the piperidine nitrogen effectively prevents direct N-alkylation and N-acylation due to its electron-withdrawing nature, which significantly reduces the nucleophilicity of the nitrogen atom. Therefore, these transformations can only be performed after the Cbz group has been removed, as described in the previous section.

Once the secondary amine of Diethyl piperidine-3,3-dicarboxylate is liberated, it can readily undergo N-alkylation with various alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base to neutralize the acid byproduct. Similarly, N-acylation can be achieved by treating the deprotected amine with acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This acylation process is fundamental in peptide synthesis and for introducing a wide range of functional groups.

Similar to N-alkylation and N-acylation, the formation of new amide bonds directly at the piperidine nitrogen of Diethyl 1-Cbz-piperidine-3,3-dicarboxylate is not feasible without first removing the Cbz protecting group. The nitrogen atom is already part of a carbamate and lacks the nucleophilicity to react as a typical amine.

Following Cbz deprotection to yield Diethyl piperidine-3,3-dicarboxylate, the resulting secondary amine can be coupled with carboxylic acids to form amide derivatives. This transformation is typically facilitated by peptide coupling reagents, which activate the carboxylic acid for nucleophilic attack by the amine. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then readily reacts with the amine to form the corresponding N-substituted amide.

Transformations Involving the Diester Functionality

The two ethyl ester groups at the C-3 position of the piperidine ring are key sites for chemical modification. These groups can undergo reactions typical of esters, such as hydrolysis and transesterification, to alter the carboxylate functionality.

The diethyl ester groups can be converted to their corresponding carboxylic acids through hydrolysis. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) and heat will hydrolyze both ester groups to yield 1-(Benzyloxycarbonyl)piperidine-3,3-dicarboxylic acid. This reaction is reversible, and an excess of water is used to drive it to completion.

Saponification: Base-mediated hydrolysis, or saponification, is an irreversible process that involves treating the diester with a strong base like sodium hydroxide or potassium hydroxide. This initially produces the corresponding dicarboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the salt and isolate the final product, 1-(Benzyloxycarbonyl)piperidine-3,3-dicarboxylic acid.

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid Hydrolysis | Aqueous acid (e.g., HCl), heat | - | 1-(Benzyloxycarbonyl)piperidine-3,3-dicarboxylic acid |

| Saponification | 1. Base (e.g., NaOH), H₂O2. Acid (e.g., HCl) | Disodium 1-(benzyloxycarbonyl)piperidine-3,3-dicarboxylate | 1-(Benzyloxycarbonyl)piperidine-3,3-dicarboxylic acid |

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. By treating this compound with a large excess of another alcohol (e.g., methanol, isopropanol) in the presence of a catalyst, the corresponding dimethyl or diisopropyl esters can be formed.

Enzymatic methods can also be employed for such transformations. Lipases, for instance, can catalyze transesterification reactions, often with high selectivity and under milder conditions than traditional chemical methods. researchgate.net This approach can be particularly useful when other sensitive functional groups are present in the molecule.

| Reaction Type | Reagents | Example Product |

| Acid-Catalyzed | Methanol (excess), H₂SO₄ (cat.) | Dimethyl 1-Cbz-piperidine-3,3-dicarboxylate |

| Base-Catalyzed | Propanol (excess), NaOPr (cat.) | Dipropyl 1-Cbz-piperidine-3,3-dicarboxylate |

| Enzymatic | Butanol, Lipase | Dibutyl 1-Cbz-piperidine-3,3-dicarboxylate |

Decarboxylation Pathways

The decarboxylation of this compound, a reaction involving the removal of a carboxyl group, is a key transformation that can be achieved under specific conditions. This process typically requires harsh conditions, such as high temperatures or the use of strong acids or bases, to facilitate the cleavage of the carbon-carbon bond. The reaction proceeds through the formation of a carbanion intermediate at the C-3 position after the loss of one of the ethoxycarbonyl groups. The stability of this intermediate is crucial for the reaction to proceed. Subsequent protonation of the carbanion yields the mono-ester derivative, Diethyl 1-Cbz-piperidine-3-carboxylate. The efficiency of the decarboxylation can be influenced by the reaction solvent and the nature of the base or acid used.

Reduction of Ester Groups to Alcohols

The two ester groups at the C-3 position of this compound are susceptible to reduction to their corresponding primary alcohols. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester. This process occurs in a stepwise manner, first reducing one ester group and then the other, to ultimately yield (1-Cbz-piperidine-3,3-diyl)dimethanol. Careful control of the reaction conditions, such as temperature and the stoichiometry of the reducing agent, is essential to achieve the desired diol product and avoid over-reduction or side reactions.

Table 1: Reduction of this compound

| Reagent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH4) | (1-Cbz-piperidine-3,3-diyl)dimethanol | Anhydrous solvent (e.g., THF, diethyl ether), low temperature |

Reactivity at the Piperidine Ring Carbons

The carbon atoms of the piperidine ring in this compound exhibit distinct reactivity patterns influenced by the electron-withdrawing nature of the adjacent functional groups.

Alpha-Carbon Reactivity (e.g., Alkylation)

The carbon atom alpha to the two ester groups (C-3) is particularly acidic due to the electron-withdrawing effect of the geminal diester functionality. This acidity allows for the deprotonation of this position by a suitable base to form a stable enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides. This alkylation reaction provides a convenient method for introducing substituents at the C-3 position of the piperidine ring, leading to a diverse range of functionalized derivatives. The choice of base and reaction conditions is critical to control the regioselectivity and avoid side reactions like self-condensation.

Potential for Electrophilic and Nucleophilic Substitutions

The piperidine ring, being a saturated heterocycle, is generally not susceptible to electrophilic aromatic substitution. However, the presence of the Cbz protecting group and the diester functionality can influence the reactivity of the ring carbons towards certain electrophiles under specific conditions. Nucleophilic substitution reactions on the piperidine ring itself are also uncommon due to the lack of a suitable leaving group. However, functionalization of the ring can be achieved through multi-step sequences involving the introduction of a leaving group at a specific position. The reactivity of the piperidine ring is significantly influenced by the steric and electronic properties of the Cbz group. researchgate.net

Regioselectivity and Stereoselectivity in Transformations of this compound

Controlling the regioselectivity and stereoselectivity in the chemical transformations of this molecule is paramount for its application in the synthesis of complex target molecules.

Control of Reaction Site

The primary sites of reactivity in this compound are the two ester groups and the alpha-carbon (C-3). The selective transformation of one ester group over the other is challenging due to their identical chemical nature. However, partial hydrolysis or reduction can sometimes be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. The regioselectivity of reactions at the piperidine ring is largely dictated by the existing functional groups. For instance, alkylation will preferentially occur at the C-3 position due to the acidity of the alpha-proton. The stereochemical outcome of reactions, particularly those that introduce a new chiral center, is a critical consideration. The existing stereochemistry of the molecule, if any, and the reaction mechanism will determine the stereoselectivity of the transformation. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of these reactions.

Enantiotopic and Diastereotopic Selectivity

The prochiral nature of this compound, owing to the presence of two chemically equivalent but stereotopically distinct ethyl carboxylate groups at the C3 position, presents an opportunity for stereoselective transformations. The selective reaction of one of these enantiotopic groups can lead to the formation of chiral molecules, a process of significant interest in asymmetric synthesis.

Enantiotopic Selectivity in Enzymatic Hydrolysis

While specific studies on the enantioselective enzymatic hydrolysis of this compound are not extensively documented in the reviewed literature, the desymmetrization of analogous prochiral diesters is a well-established strategy for accessing chiral building blocks. Lipases are particularly effective biocatalysts for this purpose, demonstrating the ability to selectively hydrolyze one of the two ester groups, leading to a chiral monoester.

For instance, lipases such as Candida antarctica lipase B (CALB) have been widely utilized in the desymmetrization of various symmetric diesters. semanticscholar.org This enzymatic approach offers a mild and environmentally friendly alternative to traditional chemical methods for achieving high enantioselectivity. nih.gov The success of these reactions is often dependent on the specific enzyme, the solvent system, and the structure of the substrate.

In the context of piperidine derivatives, lipase-catalyzed reactions have been employed for the enantioselective transformation of various esters. For example, lipase PS-C II from Burkholderia cepacia has shown good enantioselectivity in the resolution of N-protected 2-piperidylacetic acid methyl esters. researchgate.net While this is a kinetic resolution of a racemate rather than a desymmetrization of a prochiral compound, it highlights the potential of lipases to differentiate between stereoisomers of piperidine derivatives.

The application of this enzymatic strategy to this compound would be expected to yield a chiral monoacid monoester, (S)- or (R)-1-Cbz-3-(ethoxycarbonyl)-piperidine-3-carboxylic acid, depending on the enzyme's stereopreference. The general transformation is depicted below:

Figure 1: Proposed Enantioselective Enzymatic Mono-hydrolysis of this compound.

The successful implementation of such a reaction would provide a valuable chiral intermediate for the synthesis of more complex and stereochemically defined piperidine-containing molecules.

Diastereotopic Selectivity in Further Transformations

The chiral monoester obtained from the enantioselective hydrolysis can serve as a precursor for subsequent diastereoselective reactions. The existing stereocenter at C3 can direct the stereochemical outcome of reactions at other positions on the piperidine ring or at the carboxyl group.

For example, the formation of an enolate from the chiral monoester and its subsequent alkylation could proceed with diastereoselectivity, influenced by the steric and electronic properties of the Cbz protecting group and the existing ester group. The approach of the electrophile would be favored from the less hindered face of the enolate, leading to the formation of one diastereomer in excess. Although specific examples for this compound are not detailed in the available literature, the principles of stereoselective alkylation of enolates are well-established in organic synthesis.

The following table summarizes the potential stereoselective transformations and the expected outcomes for this compound based on analogous reactions.

| Transformation | Reagent/Catalyst | Potential Product(s) | Expected Selectivity |

| Enantioselective Mono-hydrolysis | Lipase (e.g., CALB) | Chiral monoacid monoester | Enantioselective |

| Diastereoselective Alkylation | 1. Base (e.g., LDA) 2. Electrophile (R-X) | Diastereomeric 3-alkyl-3-carboxy-piperidine derivatives | Diastereoselective |

Computational and Theoretical Investigations on Diethyl 1 Cbz Piperidine 3,3 Dicarboxylate and Its Transformations

Conformational Analysis and Energy Landscapes

The three-dimensional structure of Diethyl 1-Cbz-piperidine-3,3-dicarboxylate is not static. The piperidine (B6355638) ring can adopt several conformations, with the chair, boat, and twist forms being the most significant. nih.govosti.govrsc.org The presence of bulky substituents, such as the benzyloxycarbonyl (Cbz) group at the nitrogen and two ethyl carboxylate groups at the C3 position, significantly influences the conformational preferences of the molecule.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and energy of molecules. researchgate.netresearchgate.net These methods can be employed to determine the relative stabilities of the different conformers of this compound.

For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory can provide optimized geometries and relative energies of the chair, twist-boat, and boat conformations. researchgate.net In the case of piperidine derivatives, the chair conformation is generally the most stable. nih.govosti.gov However, the steric hindrance introduced by the axial substituents can destabilize this conformation.

For this compound, the chair conformation can exist in two forms, one with the Cbz group in an axial position and the other with it in an equatorial position. The large size of the Cbz group suggests that the equatorial position would be sterically favored. Similarly, the two ethyl carboxylate groups at the C3 position will also have preferred orientations to minimize steric strain.

A hypothetical energy profile for the different conformers, as would be calculated by DFT, is presented in the table below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (Equatorial Cbz) | 0.00 | N1-C2-C3-C4: -55.2, C2-C3-C4-C5: 56.1 |

| Chair (Axial Cbz) | 4.5 | N1-C2-C3-C4: -52.8, C2-C3-C4-C5: 54.9 |

| Twist-Boat | 6.2 | N1-C2-C3-C4: -35.1, C2-C3-C4-C5: 65.8 |

| Boat | 7.8 | N1-C2-C3-C4: 0.1, C2-C3-C4-C5: 0.2 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of DFT calculations.

Molecular Mechanics and Dynamics Simulations

While DFT provides accurate energetic information, it is computationally expensive for exploring the full conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a less computationally intensive approach to study the dynamic behavior of molecules over time. researchgate.net

MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically changing the torsional angles within the molecule, a potential energy surface can be generated, revealing the low-energy conformations.

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of the molecule's movement over time. This allows for the exploration of different conformational states and the transitions between them. For a molecule like this compound, MD simulations can reveal how the flexible ethyl carboxylate side chains and the Cbz group move and interact with the piperidine ring.

Reaction Mechanism Elucidation for Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, potential transformations include hydrolysis of the ester groups, removal of the Cbz protecting group, and reactions involving the piperidine ring itself.

Transition State Analysis

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Computational methods, particularly DFT, can be used to locate the TS geometry and calculate its energy. This information is crucial for understanding the activation energy of the reaction. For example, in the hydrolysis of one of the ethyl carboxylate groups, the transition state would involve the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon.

Energetics of Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for a reaction pathway can be constructed. This allows for the determination of the reaction's thermodynamics (enthalpy and Gibbs free energy change) and kinetics (activation energy).

Consider the deprotection of the Cbz group, which is commonly removed by hydrogenolysis. total-synthesis.comwikipedia.org A computational study could compare different catalytic pathways for this reaction, determining the most energetically favorable route.

A hypothetical reaction coordinate diagram for the base-catalyzed hydrolysis of an ester group is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State | +15.2 |

| Tetrahedral Intermediate | -8.5 |

| Products (Carboxylate + EtOH) | -12.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity

Computational models can also be used to predict the reactivity and selectivity of this compound in various reactions.

Frontier Molecular Orbital (FMO) theory is often used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the LUMO is likely to be centered on the carbonyl carbons of the ester and carbamate groups, making them susceptible to nucleophilic attack. The HOMO may have contributions from the oxygen atoms and the aromatic ring of the Cbz group.

Furthermore, computational methods can predict stereoselectivity in reactions where new chiral centers are formed. By comparing the energies of the transition states leading to different stereoisomers, the most likely product can be identified.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Diethyl 1-Cbz-piperidine-3,3-dicarboxylate

The synthesis of highly substituted piperidines is a central theme in modern organic chemistry. nih.gov Future methodologies for preparing this compound are expected to move beyond traditional batch processes, adopting more efficient and sustainable technologies.

Continuous flow synthesis offers significant advantages over traditional batch methods, including enhanced safety, scalability, and process control. purdue.edu The application of flow chemistry to the synthesis of piperidine (B6355638) derivatives has already demonstrated its potential for rapid and efficient production. acs.org For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous, automated process. unimi.itbeilstein-journals.org This approach would involve pumping the starting materials through a series of reactors containing immobilized reagents and catalysts, minimizing manual handling and reaction time. unimi.itnih.gov The improved heat and mass transfer in microreactors can lead to higher yields and purities compared to batch reactions. nih.gov

| Technology | Potential Advantage for Synthesis | Key Research Finding |

| Flow Chemistry | Increased efficiency, safety, and scalability. purdue.edu | Development of a practical continuous flow protocol for functionalized piperidines, achieving high yields (>80%) within minutes. acs.org |

| Immobilized Catalysts | Simplified purification and catalyst recycling. | Use of packed columns with immobilized catalysts in a multi-step synthesis of alkaloids. unimi.it |

| Automated Systems | Precise control over reaction parameters and reduced manual intervention. beilstein-journals.orgresearchgate.net | Machine-assisted, multi-step flow preparation of piperazine-2-carboxamide (B1304950) demonstrates the integration of multiple devices for a seamless process. beilstein-journals.org |

Photoredox and electrocatalytic methods are emerging as powerful tools in organic synthesis, enabling novel transformations under mild conditions. These techniques rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govresearchgate.net

Photoredox catalysis , utilizing visible light to drive chemical reactions, has been successfully applied to the functionalization of α-amino C–H bonds in piperidines. nih.gov This strategy could be adapted to introduce new substituents to the piperidine ring of this compound, offering pathways to novel derivatives that are difficult to access through traditional means. nih.govlookchem.com

Electrosynthesis represents a green and efficient alternative to conventional methods, often eliminating the need for chemical oxidants or reductants. nih.gov The electroreductive cyclization of imines with dihaloalkanes in a flow microreactor has been shown to produce piperidine derivatives in good yields. nih.govresearchgate.net This approach could be envisioned for constructing the core piperidine ring of the target molecule, offering a sustainable and scalable route.

Expanded Utility in Complex Molecule Synthesis

The unique structural features of this compound make it a valuable precursor for more elaborate molecular architectures. Future research will likely focus on leveraging this building block through advanced catalytic transformations and its development into new synthetic tools.

The quest for highly selective and sustainable chemical transformations has led to the increasing use of chemo- and biocatalysis.

Chemo-enzymatic strategies combine the best of both worlds: the broad scope of chemical synthesis and the unparalleled selectivity of enzymes. nih.gov For instance, a chemo-enzymatic approach for the asymmetric dearomatization of pyridines has been developed to prepare stereo-enriched piperidines. nih.gov Enzymes like lipases have also been immobilized and used in multicomponent reactions to synthesize piperidines, offering high efficiency and reusability. rsc.org Such biocatalytic systems could be employed to perform stereoselective modifications on this compound or its precursors.

A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines. chemistryviews.orgnews-medical.netsciencedaily.com Enzymes are used to selectively install a hydroxyl group, which then serves as a handle for further diversification via nickel-electrocatalytic cross-coupling. chemistryviews.orgnews-medical.net This modular approach dramatically simplifies the synthesis of complex, three-dimensional piperidines and could be applied to create a library of novel analogues from the target compound. news-medical.netsciencedaily.com

| Catalysis Type | Transformation | Potential Impact |

| Chemo-enzymatic | Asymmetric dearomatization of pyridines. nih.gov | Access to stereo-defined 3- and 3,4-substituted piperidines. nih.gov |

| Biocatalysis | Immobilized lipase-catalyzed multicomponent reaction. rsc.org | First biocatalytic synthesis of piperidines with a reusable catalyst. rsc.org |

| Combined Biocatalysis & Electrocatalysis | Enzymatic C-H oxidation followed by Ni-electrocatalytic cross-coupling. chemistryviews.orgnews-medical.net | Streamlined, modular synthesis of complex 3D piperidines, reducing step counts significantly. news-medical.netsciencedaily.com |

The functional groups present in this compound—the Cbz-protected amine and the geminal diester—offer multiple handles for chemical manipulation. This allows for its potential development into novel reagents or ligands for catalysis. For example, molybdenum trioxide has been recently identified as an efficient catalyst for synthesizing N-benzoyl piperidine tetraoxane (B8471865) analogues in a one-pot reaction. nih.gov The development of new catalysts continues to be a major driver for discovering new reactions, and piperidine-based structures are often explored as ligands for transition metals. nih.govajchem-a.com The rigid piperidine core of the title compound could be used to design new chiral ligands for asymmetric catalysis, expanding its utility beyond that of a simple building block.

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis lies in the integration of automation and data-driven approaches to accelerate the discovery and optimization of new molecules and reactions.

High-Throughput Experimentation (HTE) is a powerful tool for rapidly screening a large number of reaction conditions. purdue.edu When coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), hundreds of unique reactions can be evaluated in minutes. purdue.edu This technology could be applied to quickly optimize the synthesis of this compound or to explore its reactivity with a wide array of coupling partners, dramatically accelerating the discovery of new derivatives and applications.

Automated synthesis platforms , often incorporating flow chemistry hardware, enable the seamless execution of multi-step synthetic sequences with minimal human intervention. beilstein-journals.orgresearchgate.net The use of open-source software and affordable hardware like the Raspberry Pi® computer is making these advanced automation capabilities more accessible for research laboratories. nih.govresearchgate.net Implementing an automated flow synthesis for this compound and its subsequent derivatives would allow for on-demand production and the rapid generation of compound libraries for biological screening or materials testing. beilstein-journals.org This integration of synthesis, purification, and analysis represents a paradigm shift in how complex molecules are prepared and studied.

Q & A

Q. What safety protocols are critical when handling NaH or Rh catalysts?

Q. How to scale up reactions without compromising stereoselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.